REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[N:12]1[CH:17]=[CH:16][C:15]([CH:18]([OH:22])[CH2:19][CH2:20][CH3:21])=[CH:14][CH:13]=1.CCOCC>ClCCl>[N:12]1[CH:17]=[CH:16][C:15]([C:18]([CH2:19][CH2:20][CH3:21])=[O:22])=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.27 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(CCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
WASH
|
Details
|
the residual black gum was washed with anhydrous ether (4×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic fractions were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the black tar-like substance was purified by flash chromatography [EtOAc as eluant]
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The product was then purified by silica gel column chromatography [3:1 EtOAc:hexanes as eluant]
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |